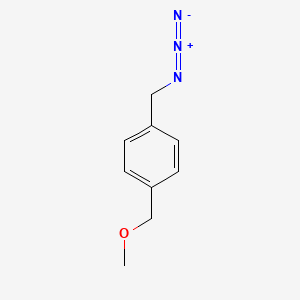
1-(叠氮甲基)-4-(甲氧基甲基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azidomethyl)-4-(methoxymethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and a methoxymethyl group attached to a benzene ring
科学研究应用
Chemical Synthesis Applications
1-(Azidomethyl)-4-(methoxymethyl)benzene serves as a crucial precursor in the synthesis of various organic compounds. Its azide functional group allows for diverse reactions, particularly in the formation of triazoles through the "click" chemistry approach. This method has gained prominence due to its efficiency and specificity in forming carbon-nitrogen bonds.
Synthesis of Triazoles
The compound can react with alkynes to yield 1,2,3-triazoles, which are valuable in medicinal chemistry. For instance, reactions involving 1-(azidomethyl)-4-(methoxymethyl)benzene with terminal alkynes under copper-catalyzed conditions have been reported to produce triazole derivatives with high yields (up to 99%) .
| Reaction Type | Conditions | Yield |
|---|---|---|
| CuAAC with terminal alkynes | Cu(I) catalyst, solvent (e.g., DCE) | 72-99% |
Biological Applications
Recent studies have indicated that compounds containing the azide group exhibit significant biological activities, including antimicrobial properties. The azide moiety can be transformed into amines or other functional groups that are biologically active.
Antimicrobial Activity
Research has demonstrated that derivatives of 1-(azidomethyl)-4-(methoxymethyl)benzene possess notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds synthesized from this precursor showed higher antibacterial potency compared to standard antibiotics like ampicillin .
Case Study: Antimicrobial Evaluation
In a study evaluating several derivatives of azide-containing compounds:
- Tested Strains : Gram-positive and Gram-negative bacteria.
- Results : Compounds exhibited better antibacterial activity than reference drugs across multiple strains.
- : The azide functionality is crucial for enhancing the biological activity of the synthesized compounds .
Potential Therapeutic Uses
The ability of 1-(azidomethyl)-4-(methoxymethyl)benzene to act as an inhibitor of various biological targets makes it a candidate for drug development. The compound can be utilized in designing inhibitors for enzymes involved in disease processes.
Enzyme Inhibition Studies
Studies have shown that azide-containing compounds can inhibit enzymes such as monoamine oxidase A (MAO-A), which is linked to neurodegenerative diseases. The mechanism involves slowly reversible inhibition, suggesting potential therapeutic applications in treating conditions like depression and anxiety .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-(methoxymethyl)benzene typically involves the reaction of 4-(methoxymethyl)benzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired azide compound.
Industrial Production Methods: While specific industrial production methods for 1-(Azidomethyl)-4-(methoxymethyl)benzene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 1-(Azidomethyl)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, DMF, and appropriate halide substrates.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Various substituted benzene derivatives.
Reduction Reactions: 1-(Aminomethyl)-4-(methoxymethyl)benzene.
Cycloaddition Reactions: 1,2,3-Triazole derivatives.
作用机制
The mechanism of action of 1-(Azidomethyl)-4-(methoxymethyl)benzene primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The methoxymethyl group can also influence the compound’s reactivity by providing steric and electronic effects.
相似化合物的比较
1-(Azidomethyl)benzene: Lacks the methoxymethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(Methoxymethyl)benzyl chloride: Precursor to 1-(Azidomethyl)-4-(methoxymethyl)benzene, used in its synthesis.
1-(Aminomethyl)-4-(methoxymethyl)benzene: Product of the reduction of 1-(Azidomethyl)-4-(methoxymethyl)benzene.
Uniqueness: 1-(Azidomethyl)-4-(methoxymethyl)benzene is unique due to the presence of both the azidomethyl and methoxymethyl groups
属性
IUPAC Name |
1-(azidomethyl)-4-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-13-7-9-4-2-8(3-5-9)6-11-12-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVVFJIOQSLLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














